molecular formula C13H13N3O5 B2384394 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione

2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione

Cat. No.: B2384394
M. Wt: 291.26 g/mol
InChI Key: CWKLCBJZEKEMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is a high-purity chemical compound offered for research and development purposes. This molecule, with the CAS Number 301210-82-2 and molecular formula C13H13N3O5, has a molecular weight of 291.26 g/mol . The structure of this compound is based on an isoindoline-1,3-dione core, which is a privileged scaffold in medicinal chemistry. This core structure is found in compounds with a wide range of documented biological activities. The specific substitution with a morpholinomethyl group and a nitro group makes this compound a valuable intermediate for researchers exploring structure-activity relationships in drug discovery . Compounds featuring the isoindoline-1,3-dione (phthalimide) structure have been investigated in published patents for various biological activities, including the reduction of TNF-α (Tumor Necrosis Factor-alpha) levels, highlighting the research interest in this chemical class . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKLCBJZEKEMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods: Industrial production of GI-570310 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: GI-570310 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in GI-570310.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines. The compound's mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in tumor cells.

Case Study : A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM, demonstrating its efficacy as an antitumor agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may reduce levels of tumor necrosis factor-alpha (TNFα), which is implicated in various inflammatory diseases.

Case Study : A patent application describes methods for reducing TNFα levels using related compounds, suggesting that derivatives like this compound could be beneficial in treating conditions characterized by excessive TNFα production .

Drug Design and Development

The structural features of this compound make it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its pharmacokinetic properties and selectivity towards specific biological targets.

Table 1: Potential Modifications for Enhanced Activity

Modification TypeExpected Outcome
Substitution on MorpholineIncreased bioavailability
Nitro group alterationEnhanced selectivity for cancer cells
Structural analogsBroader spectrum of biological activity

Targeted Protein Degradation

The compound's ability to engage in targeted protein degradation pathways opens avenues for developing novel therapies against diseases that involve dysregulated protein levels. This approach is particularly relevant in oncology and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of GI-570310 involves its interaction with glucosidase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition affects the breakdown of carbohydrates, leading to various biological effects. The molecular targets include specific amino acid residues in the enzyme’s active site, and the pathways involved are related to carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Isoindoline-1,3-dione Derivatives

The biological and physicochemical properties of isoindoline-1,3-dione derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Key Research Findings

Electronic Effects of Substituents
  • Morpholinomethyl vs. Piperidinyl/Pyrrolidinyl: The morpholine group in the target compound introduces a polar, water-solubilizing moiety compared to the dioxopiperidinyl group in 4d, which enhances proteolytic targeting .
  • Nitro Position : The 5-nitro substitution (as in the target compound) vs. 4-nitro (e.g., 4-nitrophthalimide) alters electronic density, impacting reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Solubility: Morpholinomethyl and piperidinyl groups enhance aqueous solubility compared to hydrophobic substituents like sec-butyl .
  • Thermal Stability : Higher melting points (>300°C) are observed in triazolidine-containing derivatives (e.g., compound 13c in ) due to hydrogen bonding .

Biological Activity

2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione, also known as GI-570310, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12_{12}H12_{12}N2_{2}O4_{4}
  • CAS Number : 301210-82-2
  • Molecular Structure : The compound features a morpholinomethyl group and a nitroisoindoline structure, which contribute to its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNFα), which is crucial in inflammatory responses. This property is vital for conditions like rheumatoid arthritis and other inflammatory diseases .
  • Cholinesterase Inhibition : Similar compounds have demonstrated acetylcholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. This suggests potential for further exploration in cognitive enhancement therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in cellular signaling pathways, modulating their activity.
  • Cytokine Modulation : By reducing TNFα levels, it may alleviate inflammation and improve outcomes in inflammatory diseases .
  • Cell Cycle Regulation : It appears to influence cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces TNFα levels
Cholinesterase InhibitionPotential for cognitive enhancement therapies

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound inhibits the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Inflammation Models : Animal models treated with this compound showed a significant reduction in inflammatory markers and improvement in clinical symptoms associated with arthritis.
  • Neuroprotective Effects : Research involving cholinesterase inhibition indicated that this compound could potentially enhance cognitive function by increasing acetylcholine levels in the brain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.